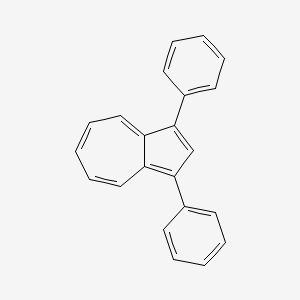
1,3-Diphenylazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylazulene is an aromatic hydrocarbon that belongs to the azulene family. Azulenes are known for their unique non-alternant aromatic structure, which imparts distinct electronic properties. The compound consists of an azulene core substituted with phenyl groups at the 1 and 3 positions, making it a molecule of interest in organic electronics and materials science due to its extended π-electron conjugation system .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diphenylazulene can be synthesized through various methods. One common approach involves the Kumada cross-coupling reaction. This method starts with the bromination of azulene to form 1,3-dibromoazulene, which is then reacted with phenylmagnesium bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and require careful control of temperature and reagent concentrations to achieve high yields .
化学反应分析
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
科学研究应用
1,3-Diphenylazulene has several applications in scientific research:
作用机制
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
相似化合物的比较
1,3-Diphenylurea: Known for its biological activities, including anticancer and anti-diabetic properties.
Calixazulenes: Azulene-based calixarene analogues used in supramolecular chemistry.
1,3-Diheteroarylazulenes: Compounds with technical uses in various applications.
Uniqueness: 1,3-Diphenylazulene stands out due to its unique non-alternant aromatic structure and extended π-electron conjugation, which impart distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing new functional materials .
属性
CAS 编号 |
193467-30-0 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
InChI 键 |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


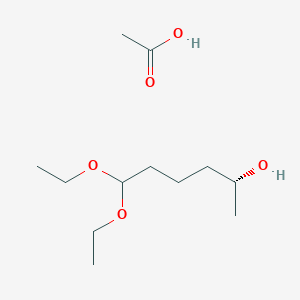
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
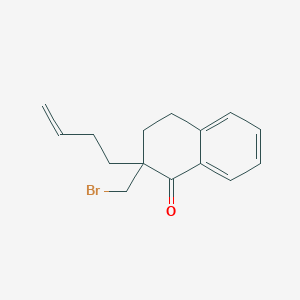
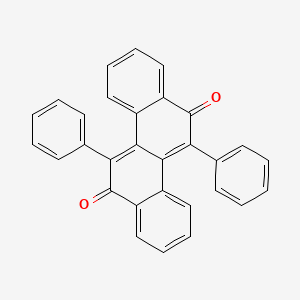
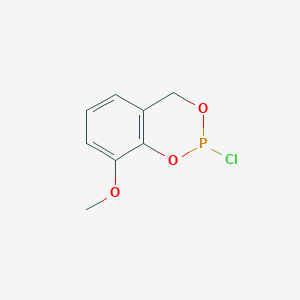
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
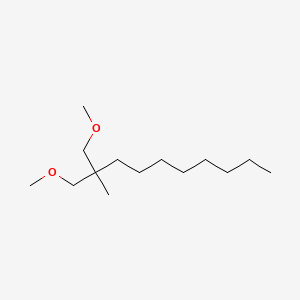
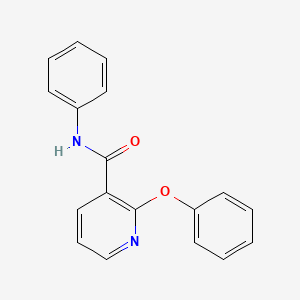
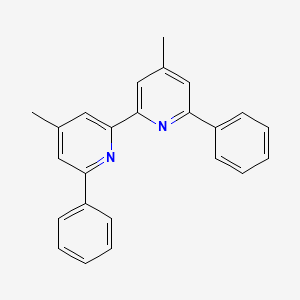
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
